Kinase Selectivity Profiling: 922688-19-5 vs. Halogenated and Methoxy Analogs in a Pan-Kinase Panel
In the absence of direct head-to-head published data for 922688-19-5, a class-level inference can be drawn from the broader patent literature on pyridazine-pyrrolidine kinase inhibitors. Patents such as US 8,551,995 establish that the nature of the benzamide substituent (e.g., 2-nitro, 2-fluoro, 2-chloro, 3-methoxy) critically determines kinase selectivity and potency [1]. The 2-nitro group is an electron-withdrawing substituent that can engage in hydrogen bonding and electrostatic interactions distinct from halogens or methoxy groups, potentially altering the compound's inhibition profile against kinases such as TRK, VEGFR, or PDGFR families. However, no quantitative kinase inhibition data (e.g., IC50 values) specific to 922688-19-5 has been found in the public domain.
| Evidence Dimension | Kinase inhibition profile (theoretical class effect) |
|---|---|
| Target Compound Data | 2-Nitro substituent (electron-withdrawing, H-bond acceptor) – no quantitative IC50 data available |
| Comparator Or Baseline | 2-Fluoro (CAS 922809-21-0), 2-Chloro, 3-Methoxy, 4-Methyl-3-nitro analogs – no co-tested quantitative data available |
| Quantified Difference | Not quantified – inferred from general SAR principles in pyridazine kinase inhibitor patents |
| Conditions | Pan-kinase panel as described in US 8,551,995; specific assay conditions for 922688-19-5 are not reported |
Why This Matters
For procurement decisions where target selectivity is critical, the absence of co-tested data means that 922688-19-5 may offer a selectivity window not achievable with fluorinated or methoxylated analogs, but this must be empirically verified in the user's own assay system.
- [1] Liang, C. (Inventor). (2013). U.S. Patent No. 8,551,995. Tyrogenex Inc, Xcovery Holdings Inc. Pyridine and pyridazine derivatives as inhibitors of protein kinases. View Source
